molecular formula C11H11Cl2N3 B15174276 (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B15174276
M. Wt: 256.13 g/mol
InChI Key: KZRLETKLZFODQF-UHFFFAOYSA-N
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Description

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride is a pyrimidine derivative featuring a chloro substituent at position 4, a phenyl group at position 6, and a methanamine hydrochloride moiety at position 2. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural framework aligns with compounds synthesized via reactions involving chlorinated pyrimidine intermediates and secondary amines, as seen in analogous synthetic pathways .

Properties

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

(4-chloro-6-phenylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H10ClN3.ClH/c12-10-6-9(14-11(7-13)15-10)8-4-2-1-3-5-8;/h1-6H,7,13H2;1H

InChI Key

KZRLETKLZFODQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-phenylpyrimidine and methanamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Derivatives

a) 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Structure : Contains a pyrimidine core with chloro groups at positions 4 and 6, linked to an aniline group.
  • Key Data : LCMS (m/z 245 [M+H]⁺), HPLC retention time (0.75 minutes) .
b) 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride
  • Structure : Features a pyridinyl substituent at position 6 and an ethanamine hydrochloride chain (vs. methanamine in the target compound).
  • Key Data : CAS RN 1196155-36-8 .
  • Comparison : The ethanamine chain may enhance solubility, while the pyridinyl group could influence binding affinity in biological systems compared to the phenyl group.
c) Furochromenylideneamino Pyrimidinones (Compounds 3–7)
  • Structure : Pyrimidin-4-one cores fused with furochromene moieties and substituted amines.
  • Key Data : Demonstrated analgesic and anti-inflammatory activities in rodent models .
  • Comparison : The target compound’s lack of a fused furochromene system may reduce its anti-inflammatory efficacy but improve metabolic stability.

Thiazole-Based Methanamine Hydrochlorides

a) [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Structure : Thiazole ring with a 4-chlorophenyl group and methanamine hydrochloride.
  • Key Data : CAS RN 690632-35-0, melting point 268°C .
  • Comparison: The thiazole core (vs.
b) [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate
  • Key Data : CAS RN 690632-12-3, melting point 203–204°C .
  • Comparison : The meta-chloro substitution on the phenyl ring may influence steric effects compared to the target compound’s para-substituted pyrimidine.

Comparative Analysis Table

Compound Name Core Structure Substituents Pharmacological Activity Physical Properties Reference
Target Compound Pyrimidine 4-Cl, 6-Ph, 2-methanamine·HCl Not reported Not reported -
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Pyrimidine 4-Cl, 6-Cl, 2-aniline Synthetic intermediate LCMS m/z 245, HPLC 0.75 min
Furochromenylideneamino Pyrimidinones Pyrimidin-4-one Furochromene, substituted amines Analgesic, anti-inflammatory IR, NMR confirmed
[2-(4-Cl-Ph)-thiazol-4-yl]methanamine·HCl Thiazole 4-Cl-Ph, methanamine·HCl Not reported mp 268°C
2-(4-Me-6-(Pyridin-2-yl)pyrimidin-2-yl)ethanamine·HCl Pyrimidine 4-Me, 6-pyridinyl, ethanamine·HCl Not reported CAS 1196155-36-8

Key Research Findings and Implications

  • Pharmacological Potential: Structural similarities to active pyrimidinones (e.g., compounds 3–7) hint at possible anti-inflammatory applications, though direct testing is required .
  • Physicochemical Properties : The hydrochloride salt enhances solubility, as seen in dimethylamine hydrochloride derivatives , but the pyrimidine core may reduce metabolic degradation compared to thiazole analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include controlling temperature (e.g., 60–80°C for pyrimidine ring formation), pH (neutral to slightly acidic), and reaction time (12–24 hours) to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical. Analytical techniques like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity, while HPLC (≥95% purity) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 2.8–3.5 ppm). 13^13C NMR confirms the pyrimidine ring carbons (δ 155–165 ppm) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₁H₁₁ClN₃·HCl: 260.06 g/mol) to validate molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storing the hydrochloride salt at −20°C in airtight, light-protected containers. Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the chloropyrimidine group via HPLC. Buffered solutions (pH 4–6) enhance aqueous stability .

Advanced Research Questions

Q. How can synthetic routes be optimized for large-scale production while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : Multi-step optimizations include:

  • Catalysis : Palladium-catalyzed cross-coupling for regioselective chlorination .
  • Enantiomeric Control : Chiral HPLC or asymmetric synthesis using enantiopure starting materials (e.g., (R)- or (S)-configured amines) to avoid racemization .
  • Process Analytics : In-line FTIR monitors intermediate formation, reducing batch variability .

Q. How can contradictory bioactivity data across studies be resolved, particularly in kinase inhibition assays?

  • Methodological Answer : Contradictions often arise from:

  • Assay Conditions : Variable ATP concentrations (e.g., 1 μM vs. 10 μM) affect IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
  • Cellular Context : Compare results in HEK293 (high endogenous kinase activity) vs. HeLa (low activity) cells. Use siRNA knockdown to validate target specificity .
  • Structural Analogues : Benchmark against (4-(trifluoromethyl)pyridin-3-yl)methanamine derivatives to isolate chlorine’s electronic effects .

Q. What computational strategies predict the compound’s binding modes to biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with kinase ATP pockets (e.g., EGFR T790M mutant). Validate with MD simulations (AMBER) to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for chlorine substitution vs. trifluoromethyl groups in analogues .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to enhance kinase binding. Compare with 6-(5-chloro-8-hydroxynaphthalene)pyrimidine derivatives .
  • Amine Substitutions : Replace methanamine with cyclopropanamine to probe steric effects on receptor engagement (see cyclopropyl(4-fluorophenyl)methanamine hydrochloride for precedent) .
  • In Silico Screening : Use SwissADME to prioritize derivatives with optimal LogP (2–4) and topological polar surface area (TPSA < 90 Ų) .

Q. What experimental and computational approaches validate the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer :

  • In Vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic clearance. CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .
  • In Vivo PK : Administer 10 mg/kg IV/orally in Sprague-Dawley rats. LC-MS/MS quantifies plasma concentrations; non-compartmental analysis (Phoenix WinNonlin) calculates AUC and T₁/₂ .

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